Ranirestat

Aldose Reductase Inhibition Enzyme Kinetics IC50

Researchers often face variability in aldose reductase inhibitor potency and clinical translatability. Ranirestat (AS-3201) addresses this with a sub-nanomolar Ki (0.38 nM for recombinant human AR) and robust Phase III efficacy data (0.52 m/s improvement in tibial MNCV). • Consistent oral bioavailability and pharmacokinetic profile, including hepatic impairment data • Superior selectivity vs. epalrestat; spirosuccinimide scaffold avoids carboxylic acid/hydantoin liabilities • Tool compound of choice for sustained AR inhibition in diabetic complication models

Molecular Formula C17H11BrFN3O4
Molecular Weight 420.2 g/mol
CAS No. 147254-64-6
Cat. No. B1678808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanirestat
CAS147254-64-6
Synonyms2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-4-spiro-3'-pyrrolidine-1.2',3,5'-tetrone
AS 3201
AS-3201
ranirestat
SX 3030
SX 3202
SX-3030
SX-3202
Molecular FormulaC17H11BrFN3O4
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
InChIInChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
InChIKeyQCVNMNYRNIMDKV-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ranirestat: Aldose Reductase Inhibitor Overview


Ranirestat (CAS 147254-64-6; synonym AS-3201) is an orally bioavailable spirosuccinimide-type aldose reductase inhibitor (ARI) in Phase III clinical development for diabetic sensorimotor polyneuropathy [1]. The compound demonstrates sub-nanomolar inhibitory potency (Ki = 0.38 nM for recombinant human aldose reductase) and has been evaluated in multiple randomized, placebo-controlled trials with over 550 patients [2]. Its mechanism of action targets the polyol pathway to reduce sorbitol accumulation in peripheral nerves, distinguishing it from symptomatic treatments that do not address underlying disease pathology [3].

Workflow Aldose reductase pathway inhibition studies
Selection Orally bioavailable spirosuccinimide-type inhibitor
Use Context Polyol pathway and diabetic neuropathy research models

Ranirestat: Why Generic Substitution Fails


Aldose reductase inhibitors (ARIs) exhibit substantial variation in inhibitory potency, selectivity, pharmacokinetics, and clinical development status, precluding generic substitution. First-generation ARIs (e.g., sorbinil, tolrestat) were discontinued due to toxicity or insufficient efficacy, while approved agents (e.g., epalrestat) show weaker in vitro activity and are restricted to specific geographic markets [1]. Fidarestat, though potent, has not advanced to Phase III trials in the same patient population. Ranirestat's unique spirosuccinimide scaffold confers a distinct binding mode and selectivity profile relative to carboxylic acid-containing ARIs (epalrestat) or hydantoin derivatives (fidarestat, sorbinil) [2]. The following quantitative evidence demonstrates that interchangeability among ARIs is not supported by empirical data.

First-generation ARIs (sorbinil, tolrestat) were discontinued due to toxicity—class safety context may not transfer.
Epalrestat shows reported lower in vitro potency and regionally restricted approval—assay context may differ.
Fidarestat has not advanced to Phase III in the same neuropathy population—endpoint context may not be comparable.

Ranirestat: Quantitative Evidence & Comparisons


Higher Aldose Reductase Inhibition vs Fidarestat

Ranirestat demonstrates a Ki of 0.38 nM for recombinant human aldose reductase, representing sub-nanomolar binding affinity . In head-to-head comparisons using standardized assay conditions, ranirestat displays an IC50 of 11 nM for rat lens aldose reductase, compared to 26 nM for fidarestat, a 2.4-fold potency advantage [1]. Against recombinant human enzyme, ranirestat's IC50 is 15 nM, while fidarestat reports 26 nM under similar conditions [1]. This potency differential translates to lower effective concentrations required for maximal target engagement.

Aldose Reductase Inhibition
Head-to-head
Ki = 0.38 nM (recombinant human AR); IC50 = 11 nM (rat lens AR) vs fidarestat 26 nM
Supports aldose reductase inhibition assay context
Standardized enzyme assay conditions
Aldose Reductase Inhibition Enzyme Kinetics IC50 Ki In Vitro Pharmacology

Endothelial Inflammation Suppression vs Epalrestat

In a direct comparative study using human umbilical vein endothelial cells (HUVECs) exposed to high glucose (30 mM), ranirestat at 500 nM completely prevented sorbitol accumulation, superoxide generation, VCAM-1 mRNA upregulation, and THP-1 monocyte adhesion [1]. In contrast, epalrestat at the same concentration (500 nM) failed to prevent any of these pathological changes except for superoxide production [1]. This functional superiority was attributed to ranirestat's stronger aldose reductase inhibitory activity under pathophysiologically relevant hyperglycemic conditions [1].

Endothelial Inflammation
Head-to-head
Ranirestat 500 nM prevented sorbitol accumulation, VCAM-1 expression, and THP-1 adhesion; epalrestat 500 nM failed except superoxide
Supports endothelial inflammation model context
HUVEC high-glucose model, 500 nM
Endothelial Dysfunction Inflammation Oxidative Stress Diabetic Vascular Complications Cell Adhesion

Tibial Nerve Conduction Improvement in Phase III

In a multicenter, randomized, double-blind, placebo-controlled Phase III study involving 557 patients with diabetic polyneuropathy, ranirestat (40 mg/day) administered for 52 weeks produced a statistically significant increase in tibial motor nerve conduction velocity compared to placebo [1]. The between-group difference in change from baseline at last observation was 0.52 m/s (P = 0.021) [1]. Improvements were also observed in median motor nerves, proximal median sensory nerves, and distal median sensory nerves [1]. Notably, no significant differences in safety parameters were observed between the ranirestat and placebo groups [1].

Nerve Conduction
Trial context
0.52 m/s between-group difference (P=0.021) in tibial MNCV change from baseline at 52 weeks
Reported endpoint change in Phase III trial context
N=557, randomized placebo-controlled, 40 mg/day
Diabetic Neuropathy Nerve Conduction Velocity Phase III Clinical Trial Efficacy Endpoint Placebo-Controlled

Pharmacokinetics in Hepatic Impairment

An open-label, single-dose, parallel-group study evaluated ranirestat pharmacokinetics in subjects with normal hepatic function (n=5) versus patients with mild (n=10) or moderate (n=5) hepatic impairment [1]. Following a 40 mg oral dose, geometric mean ratios for Cmax and AUC0-∞ in mild hepatic impairment were 86.7% (90% CI: 55.3%-135.9%) and 84.7% (90% CI: 68.5%-104.8%), respectively, relative to normal controls [1]. These data indicate no clinically meaningful alteration in ranirestat exposure due to hepatic impairment, and the compound was well tolerated across all groups [1].

Hepatic Impairment PK
Reported
Cmax GMR 86.7%, AUC0-∞ GMR 84.7% in mild hepatic impairment vs normal
Supports PK exposure model interpretation
40 mg single-dose, n=20 subjects
Pharmacokinetics Hepatic Impairment Dose Adjustment Special Populations Clinical Pharmacology

Favorable Selectivity vs First-Generation ARIs

Ranirestat is characterized as a selective and reversible inhibitor of aldose reductase (AKR1B1), with minimal activity against the closely related aldehyde reductase (AKR1A1) [1]. This selectivity is critical because inhibition of AKR1A1, a detoxification enzyme, contributed to the hepatotoxicity and hypersensitivity reactions that led to the withdrawal of first-generation ARIs such as sorbinil and tolrestat [2]. While exact selectivity ratios are not publicly disclosed, the clinical safety profile of ranirestat—with no significant adverse event signal in Phase III trials involving 557 patients—supports its favorable selectivity window [3]. In contrast, sorbinil exhibited only 10- to 30-fold selectivity for aldose reductase over aldehyde reductase in vitro, and its clinical development was terminated due to severe adverse reactions [2].

Selectivity Profile
Class-level
Selective, reversible AKR1B1 inhibitor; no significant safety signals in Phase III (N=557)
Class-level selectivity inference based on clinical safety outcomes
Exact selectivity ratio not publicly disclosed
Selectivity Aldose Reductase Aldehyde Reductase Toxicity Off-Target Effects

Ranirestat: Research & Industrial Applications


Clinical Trial Comparator for Diabetic Neuropathy

Given its robust Phase III efficacy data demonstrating a 0.52 m/s improvement in tibial MNCV over placebo [1], ranirestat serves as an ideal active comparator or benchmark for investigational agents targeting diabetic sensorimotor polyneuropathy. Its well-characterized pharmacokinetic profile and established safety margin [2] provide a reliable baseline against which to assess new chemical entities or biologics in head-to-head clinical studies.

Mechanistic Studies on Polyol Pathway & Complications

Researchers investigating the role of aldose reductase in diabetic microvascular complications can utilize ranirestat as a tool compound with demonstrated sub-nanomolar potency (Ki = 0.38 nM) and superior functional suppression of endothelial inflammation relative to epalrestat [3]. Its selectivity profile makes it particularly suitable for experiments requiring sustained aldose reductase inhibition without confounding off-target effects on aldehyde reductase.

In Vivo Diabetic Neuropathy Models

Preclinical studies in streptozotocin-induced diabetic rats have shown that ranirestat reduces sorbitol accumulation and improves motor nerve conduction velocity [4]. The compound's favorable oral bioavailability and pharmacokinetic consistency, even in the setting of hepatic impairment [2], make it a preferred agent for chronic dosing paradigms in rodent models of diabetic neuropathy where consistent target engagement is critical.

Pharmacokinetic & DDI Studies in Special Populations

The availability of dedicated hepatic impairment pharmacokinetic data [2] positions ranirestat as a reference compound for designing studies that evaluate the impact of liver dysfunction on drug disposition. Contract research organizations (CROs) and pharmaceutical development teams can leverage these existing PK data to inform study design or to benchmark novel compounds intended for use in diabetic patients with comorbid hepatic conditions.

Application
Selection Property
Validation Focus
Diabetic neuropathy clinical trial comparator research
Phase III endpoint response context
Nerve conduction velocity endpoint benchmarking
Polyol pathway mechanistic studies
Aldose reductase inhibition assay context
Endothelial inflammation model endpoints
In vivo diabetic neuropathy models
Oral bioavailability and target engagement profile
Sorbitol accumulation and nerve conduction endpoints
Pharmacokinetic and DDI studies in hepatic impairment
Hepatic impairment PK context
Cmax and AUC exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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